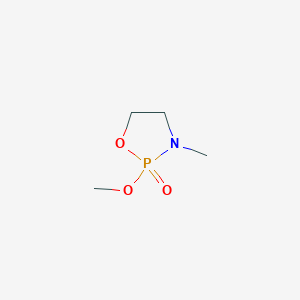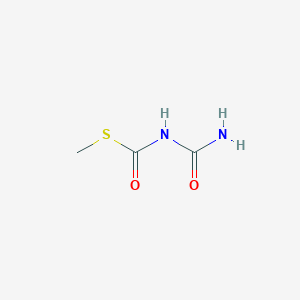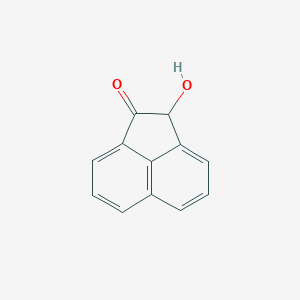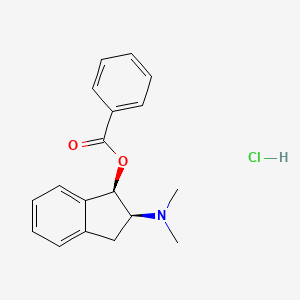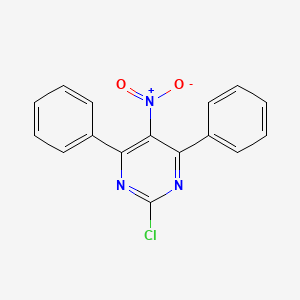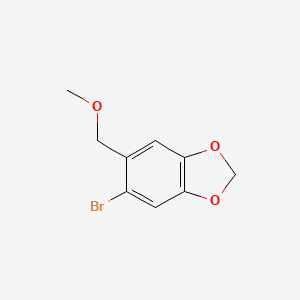
5-Bromo-6-(methoxymethyl)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-(methoxymethyl)-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom at the 5th position and a methoxymethyl group at the 6th position on the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(methoxymethyl)-1,3-benzodioxole typically involves the bromination of 6-(methoxymethyl)-1,3-benzodioxole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective introduction of the bromine atom at the desired position.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-(methoxymethyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include 5-amino-6-(methoxymethyl)-1,3-benzodioxole, 5-thio-6-(methoxymethyl)-1,3-benzodioxole, and 5-alkoxy-6-(methoxymethyl)-1,3-benzodioxole.
Oxidation Reactions: Products include 5-bromo-6-(formylmethyl)-1,3-benzodioxole and 5-bromo-6-(carboxymethyl)-1,3-benzodioxole.
Reduction Reactions: The major product is 6-(methoxymethyl)-1,3-benzodioxole.
Aplicaciones Científicas De Investigación
5-Bromo-6-(methoxymethyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-(methoxymethyl)-1,3-benzodioxole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The bromine atom and the methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-benzodioxole: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
6-(Methoxymethyl)-1,3-benzodioxole: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Chloro-6-(methoxymethyl)-1,3-benzodioxole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological properties.
Uniqueness
5-Bromo-6-(methoxymethyl)-1,3-benzodioxole is unique due to the presence of both the bromine atom and the methoxymethyl group. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
34679-09-9 |
|---|---|
Fórmula molecular |
C9H9BrO3 |
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
5-bromo-6-(methoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H9BrO3/c1-11-4-6-2-8-9(3-7(6)10)13-5-12-8/h2-3H,4-5H2,1H3 |
Clave InChI |
DPUCLMCMWZBDCJ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC2=C(C=C1Br)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


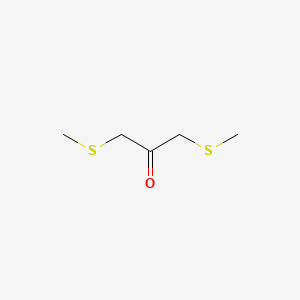
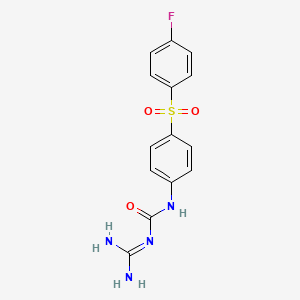
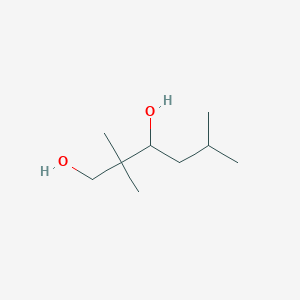
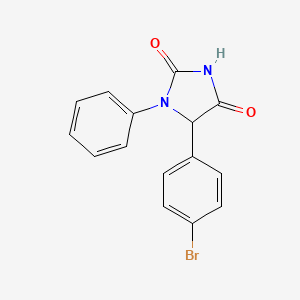
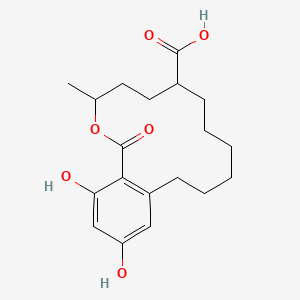
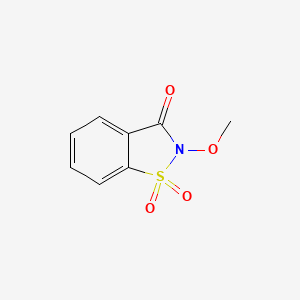

![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
